4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a piperidine ring at the 6-position The piperidine ring is further substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with 3-(methoxymethyl)piperidine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines.
Oxidation and Reduction: Formation of piperidinones and piperidines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in hair growth treatments.
1-(6-chloropyridazin-3-yl)piperidin-4-ol: Used in various pharmaceutical applications
Uniqueness
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group on the piperidine ring enhances its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C11H16ClN3O |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H16ClN3O/c1-16-7-9-3-2-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
WIAIZKNLANKVEK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN(C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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